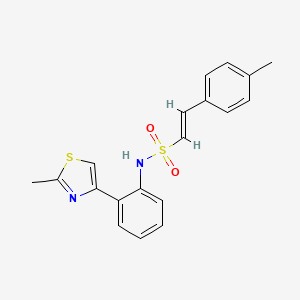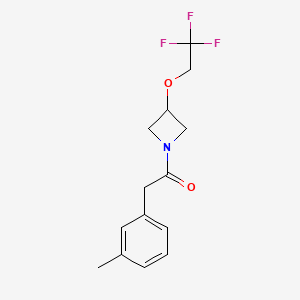
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a ketone derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been reported to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone reduces tumor growth and inflammation in animal models. 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been reported to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone also has some limitations, including its low solubility in water and its limited availability.
Direcciones Futuras
There are several future directions for the study of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone. One direction is the development of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the synthesis of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone derivatives with improved properties, such as increased solubility and bioavailability. Additionally, the study of the mechanism of action of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone and its effects on various signaling pathways could provide insights into the development of new therapeutic approaches.
Métodos De Síntesis
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can be synthesized using different methods, including the reaction of 2-methylbenzophenone with trifluoroethanol and sodium hydride, and the reaction of 2-methylbenzophenone with trifluoroethylamine and sodium hydride. The synthesis of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone using these methods has been reported in various scientific studies.
Aplicaciones Científicas De Investigación
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been reported to have antitumor, anti-inflammatory, and antiviral activities. In materials science, 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been used as a building block for the synthesis of various functional materials. In organic synthesis, 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been used as a reagent for the synthesis of various compounds.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-10-3-2-4-11(5-10)6-13(19)18-7-12(8-18)20-9-14(15,16)17/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLIVIAJWSVZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2469668.png)
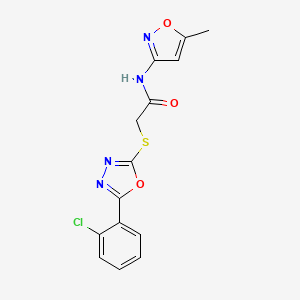

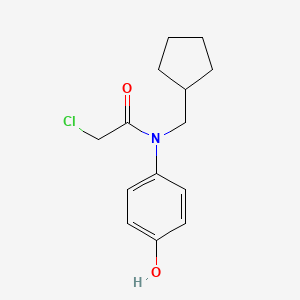
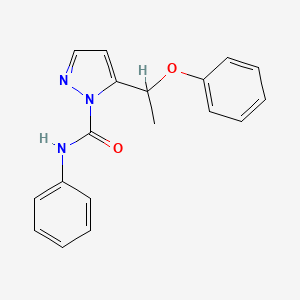
![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)
![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)
![5-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2469685.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)
